{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Vorbereitungsmethoden
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of imidazole derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it might interact with kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol can be compared with other similar compounds such as:
Imidazole: A simpler structure with similar nitrogen-containing rings.
Pyrrole: Another simpler structure with a single nitrogen-containing ring.
Benzimidazole: A fused ring system similar to this compound but with a benzene ring instead of a pyrrole ring.
Eigenschaften
CAS-Nummer |
1824343-25-0 |
---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylmethanol |
InChI |
InChI=1S/C7H10N2O/c10-5-6-3-7-8-1-2-9(7)4-6/h1-2,6,10H,3-5H2 |
InChI-Schlüssel |
PGMQFGCBAFICCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN2C1=NC=C2)CO |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.